Cas no 1369254-76-1 (2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol)

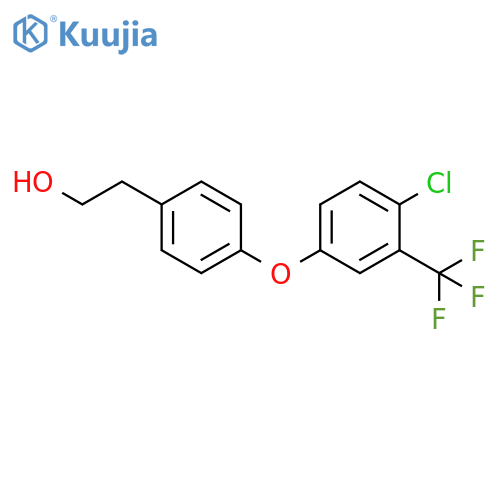

1369254-76-1 structure

商品名:2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- Benzeneethanol, 4-[4-chloro-3-(trifluoromethyl)phenoxy]-

- 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

- 1369254-76-1

- G72886

- 2-(4-(4-chloro-3-(trifluoromethyl)phenoxy)phenyl) ethanol

- SCHEMBL875568

- 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]oxy}phenyl)ethanol

-

- インチ: 1S/C15H12ClF3O2/c16-14-6-5-12(9-13(14)15(17,18)19)21-11-3-1-10(2-4-11)7-8-20/h1-6,9,20H,7-8H2

- InChIKey: KOGJRWLMIOGPRO-UHFFFAOYSA-N

- ほほえんだ: C1(CCO)=CC=C(OC2=CC=C(Cl)C(C(F)(F)F)=C2)C=C1

計算された属性

- せいみつぶんしりょう: 316.0477918g/mol

- どういたいしつりょう: 316.0477918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR024VOU-250mg |

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol |

1369254-76-1 | 95% | 250mg |

$311.00 | 2025-02-13 | |

| 1PlusChem | 1P024VGI-250mg |

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol |

1369254-76-1 | 97% | 250mg |

$507.00 | 2023-12-22 | |

| 1PlusChem | 1P024VGI-100mg |

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol |

1369254-76-1 | 97% | 100mg |

$307.00 | 2023-12-22 | |

| Aaron | AR024VOU-10g |

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol |

1369254-76-1 | 95% | 10g |

$3572.00 | 2025-02-13 | |

| Aaron | AR024VOU-100mg |

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol |

1369254-76-1 | 95% | 100mg |

$185.00 | 2025-02-13 | |

| Aaron | AR024VOU-1g |

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol |

1369254-76-1 | 95% | 1g |

$631.00 | 2025-02-13 | |

| Aaron | AR024VOU-5g |

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol |

1369254-76-1 | 95% | 5g |

$1893.00 | 2025-02-13 |

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1369254-76-1 (2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬